molecular formula C4H10O4 B13154598 3-(Hydroxymethoxy)propane-1,2-diol

3-(Hydroxymethoxy)propane-1,2-diol

Cat. No.: B13154598
M. Wt: 122.12 g/mol
InChI Key: LLEOBORMKXISHG-UHFFFAOYSA-N
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Description

3-(Hydroxymethoxy)propane-1,2-diol, also known as glycerin-α-monomethyl ether or glycerol 1-monomethyl ether, is an organic compound with the molecular formula C4H10O4. It is a derivative of glycerol, where one of the hydroxyl groups is replaced by a methoxy group. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethoxy)propane-1,2-diol can be achieved through several methods. One common method involves the reaction of glycerol with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and pressures to ensure the selective formation of the desired product.

Another method involves the reduction of 2-methoxycinnamaldehyde, which can be achieved using catalytic hydrogenation. This method provides a high yield of the desired diol with minimal by-products .

Industrial Production Methods

Industrial production of this compound often involves the use of microbial biosynthesis. This method leverages the metabolic pathways of certain microorganisms to convert biomass-derived feedstocks into the desired diol. This approach is considered more environmentally friendly compared to traditional petrochemical methods .

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethoxy)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aldehydes and ketones.

    Reduction: Reduction reactions can convert the compound into simpler alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include hydroxyacetone, methylglyoxal, and various esters and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Hydroxymethoxy)propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of metabolic pathways and enzyme mechanisms.

    Medicine: In pharmaceutical research, this compound is used as a solvent and diluent in drug formulations.

    Industry: The compound is used in the production of antifreeze agents, liquid detergents, and biofuels.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methoxy group, which imparts different chemical properties compared to its analogs. This functional group allows for selective reactions and makes the compound valuable in specific industrial and research applications .

Properties

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

IUPAC Name

3-(hydroxymethoxy)propane-1,2-diol

InChI

InChI=1S/C4H10O4/c5-1-4(7)2-8-3-6/h4-7H,1-3H2

InChI Key

LLEOBORMKXISHG-UHFFFAOYSA-N

Canonical SMILES

C(C(COCO)O)O

Origin of Product

United States

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